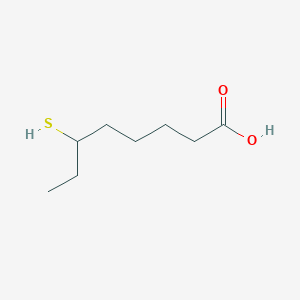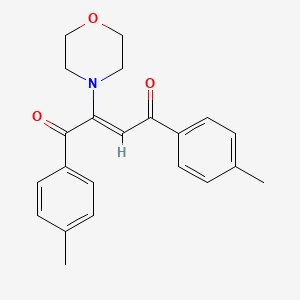![molecular formula C12H13ClN2S B14438033 1-Methyl-2-{[(pyridin-4-yl)methyl]sulfanyl}pyridin-1-ium chloride CAS No. 77148-62-0](/img/structure/B14438033.png)
1-Methyl-2-{[(pyridin-4-yl)methyl]sulfanyl}pyridin-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-2-{[(pyridin-4-yl)methyl]sulfanyl}pyridin-1-ium chloride is a chemical compound that belongs to the class of pyridinium salts. This compound is characterized by the presence of a pyridinium ion substituted with a methyl group and a sulfanyl group linked to a pyridin-4-ylmethyl moiety. Pyridinium salts are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-{[(pyridin-4-yl)methyl]sulfanyl}pyridin-1-ium chloride can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpyridinium chloride with pyridin-4-ylmethylthiol in the presence of a suitable base. The reaction is typically carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for meeting the demands of various applications.
化学反应分析
Types of Reactions
1-Methyl-2-{[(pyridin-4-yl)methyl]sulfanyl}pyridin-1-ium chloride undergoes several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridinium ion can be reduced to the corresponding pyridine derivative using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group on the pyridinium ion can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as alkyl halides or amines; reactions are conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Pyridine derivatives
Substitution: Various substituted pyridinium salts
科学研究应用
1-Methyl-2-{[(pyridin-4-yl)methyl]sulfanyl}pyridin-1-ium chloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in the treatment of diseases such as cancer and bacterial infections.
Industry: Utilized in the development of advanced materials, including conductive polymers and nanomaterials.
作用机制
The mechanism of action of 1-Methyl-2-{[(pyridin-4-yl)methyl]sulfanyl}pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. In biological systems, the compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The sulfanyl group can also participate in redox reactions, contributing to the compound’s bioactivity.
相似化合物的比较
1-Methyl-2-{[(pyridin-4-yl)methyl]sulfanyl}pyridin-1-ium chloride can be compared with other similar compounds, such as:
1-Methyl-4-(pyridin-4-yl)pyridinium chloride: Lacks the sulfanyl group, which may result in different chemical reactivity and biological activity.
2-Methyl-1-(pyridin-4-yl)pyridinium chloride: The position of the methyl group is different, affecting the compound’s properties.
1-Methyl-2-(pyridin-4-ylthio)pyridinium chloride: Contains a thioether linkage instead of a sulfanyl group, leading to variations in chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
77148-62-0 |
|---|---|
分子式 |
C12H13ClN2S |
分子量 |
252.76 g/mol |
IUPAC 名称 |
1-methyl-2-(pyridin-4-ylmethylsulfanyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C12H13N2S.ClH/c1-14-9-3-2-4-12(14)15-10-11-5-7-13-8-6-11;/h2-9H,10H2,1H3;1H/q+1;/p-1 |
InChI 键 |
IEHXWOSLSXXVNW-UHFFFAOYSA-M |
规范 SMILES |
C[N+]1=CC=CC=C1SCC2=CC=NC=C2.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


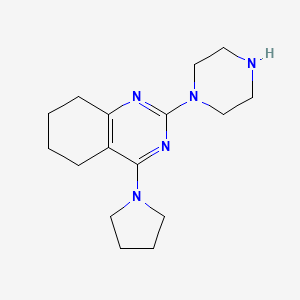
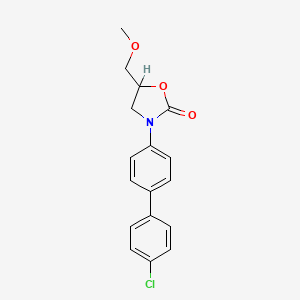
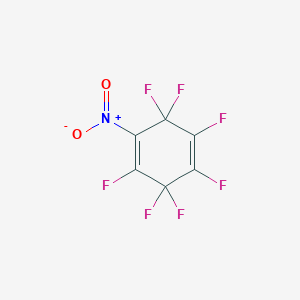



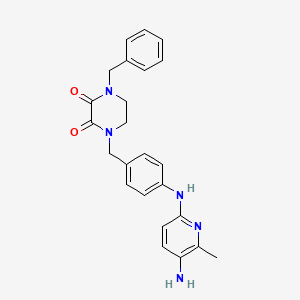
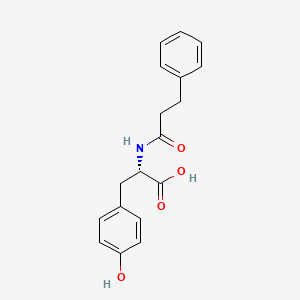
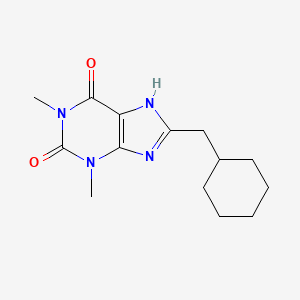
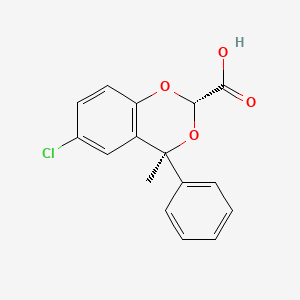
![4-Fluorophenyl 4-[(4-propylcyclohexane-1-carbonyl)oxy]benzoate](/img/structure/B14438008.png)

